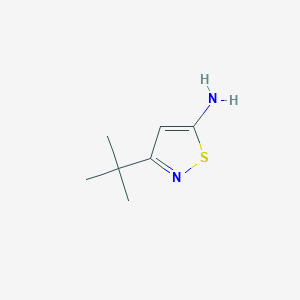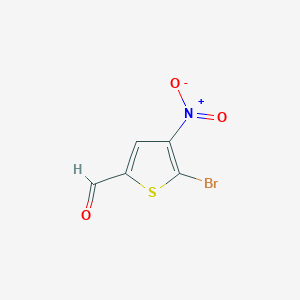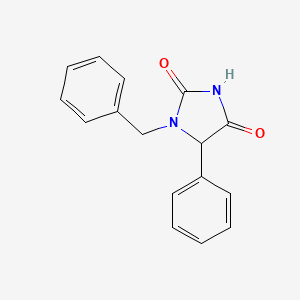
Bis(tetrabutilamonio) Bis(1,3-ditiol-2-tiona-4,5-ditiolato)paladio(II)
Descripción general
Descripción
Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium is a complex compound with the molecular formula C38H72N2PdS10. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is often used in materials science, particularly in the study of molecular conductors and magnetic materials .
Aplicaciones Científicas De Investigación
Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the development of new catalytic processes.
Biology: The compound is explored for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Análisis Bioquímico
Biochemical Properties
Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound can form stable complexes with thiol-containing biomolecules, which are essential in many biochemical pathways. The interactions between Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) and these biomolecules can influence the activity of enzymes such as glutathione reductase and thioredoxin reductase, which are critical for maintaining cellular redox balance .
Cellular Effects
The effects of Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to influence the MAPK/ERK pathway, which is vital for cell proliferation and differentiation . Additionally, Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and survival .
Molecular Mechanism
At the molecular level, Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) exerts its effects through several mechanisms. It can bind to thiol groups in proteins, leading to enzyme inhibition or activation. This binding can result in conformational changes in the protein structure, affecting its function. Furthermore, Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) remains stable under inert conditions but can degrade in the presence of air or moisture . Long-term exposure to this compound can lead to alterations in cellular redox balance and metabolic activity .
Dosage Effects in Animal Models
The effects of Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant capacity and protect against oxidative stress . At high doses, it may exhibit toxic effects, including cellular apoptosis and necrosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) is involved in several metabolic pathways. It interacts with enzymes such as glutathione peroxidase and superoxide dismutase, which are crucial for detoxifying reactive oxygen species . The compound’s influence on these enzymes can affect metabolic flux and the levels of various metabolites, thereby modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The distribution of Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) is critical for its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects .
Métodos De Preparación
The synthesis of Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium typically involves the reaction of palladium(II) chloride with 1,3-dithiole-2-thione-4,5-dithiol in the presence of tetrabutylammonium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at room temperature. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different palladium complexes.
Reduction: It can be reduced to yield palladium metal and other by-products.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium involves its interaction with molecular targets through coordination bonds. The palladium center plays a crucial role in facilitating various chemical reactions by acting as a catalyst. The compound’s unique structure allows it to interact with different pathways, making it versatile in its applications .
Comparación Con Compuestos Similares
Similar compounds to Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium include:
- Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(II)
- Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)zinc(II)
Compared to these compounds, the palladium complex exhibits unique catalytic properties and higher stability under various conditions. This makes it particularly valuable in industrial and research applications .
Propiedades
IUPAC Name |
palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.2C3H2S5.Pd/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMQKGIGICMGT-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2PdS10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572873 | |
| Record name | Palladium(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
984.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72688-90-5 | |
| Record name | Palladium(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




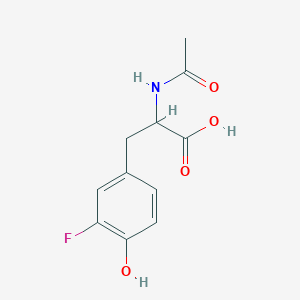
![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)
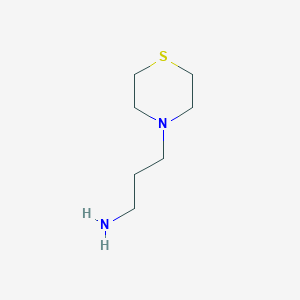
![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)



